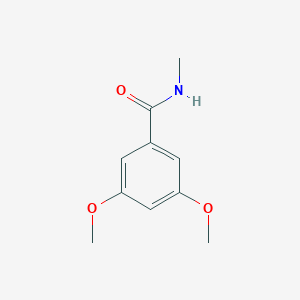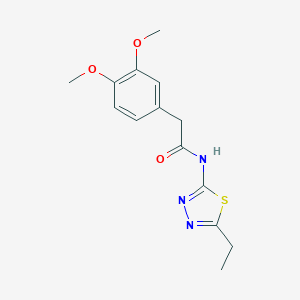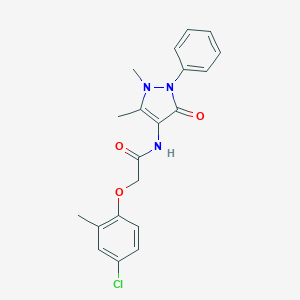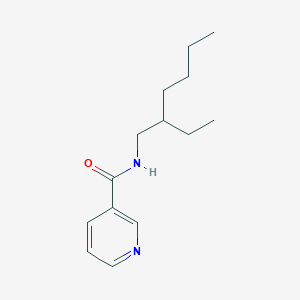![molecular formula C23H18ClN3O4 B270766 N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BZVCNB, and it is a synthetic molecule that belongs to the class of vinca alkaloids. BZVCNB has been studied extensively for its potential use in cancer research and treatment.
Mécanisme D'action
The mechanism of action of BZVCNB is not fully understood, but it is believed to involve the inhibition of microtubule formation in cancer cells. Microtubules are essential components of the cytoskeleton, and they play a critical role in cell division. BZVCNB appears to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BZVCNB has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, the compound has been shown to have anti-inflammatory and anti-oxidant properties. BZVCNB has also been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BZVCNB for lab experiments is its potent anti-cancer activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one limitation of BZVCNB is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are several potential future directions for research on BZVCNB. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new formulations of BZVCNB that can improve its bioavailability and reduce toxicity. Additionally, further studies are needed to fully understand the mechanism of action of BZVCNB and its potential applications in other fields, such as antimicrobial research.
Méthodes De Synthèse
The synthesis of BZVCNB involves several steps, including the condensation of 4-nitrobenzaldehyde with benzylamine to form 4-nitrobenzylidenebenzylamine. This intermediate is then reacted with 4-chloroacetophenone to form N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide. The synthesis of BZVCNB is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
BZVCNB has been extensively studied for its potential use in cancer research and treatment. The compound has been shown to have potent anti-cancer activity in vitro and in vivo. Several studies have demonstrated that BZVCNB can induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to inhibit tumor growth in animal models.
Propriétés
Nom du produit |
N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide |
|---|---|
Formule moléculaire |
C23H18ClN3O4 |
Poids moléculaire |
435.9 g/mol |
Nom IUPAC |
N-[(Z)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-nitrobenzamide |
InChI |
InChI=1S/C23H18ClN3O4/c24-19-10-6-16(7-11-19)14-21(23(29)25-15-17-4-2-1-3-5-17)26-22(28)18-8-12-20(13-9-18)27(30)31/h1-14H,15H2,(H,25,29)(H,26,28)/b21-14- |
Clé InChI |
IHTLFANVNUONJT-STZFKDTASA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







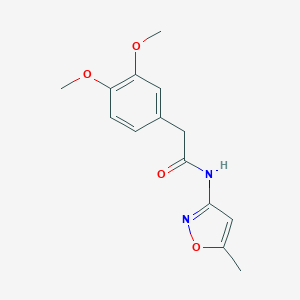
![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)



![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
